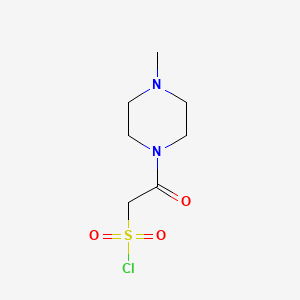
5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the thiazole ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with 2-methylthiazole. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic processes.
相似化合物的比较
Similar Compounds
- 3-Chloro-2,2-dimethylpropyl phenyl sulfide
- 3-Chloro-2,2-dimethyl-1-propanol
- 3-Chloro-2,2-dimethylpropionic acid
Uniqueness
Compared to similar compounds, 5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C9H14ClNS |
|---|---|
分子量 |
203.73 g/mol |
IUPAC 名称 |
5-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7-11-5-8(12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI 键 |
GZVOLOCRMXXDTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)CC(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


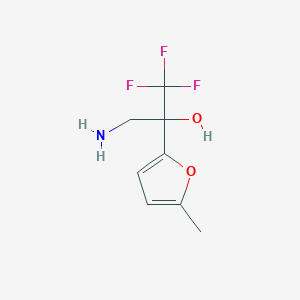
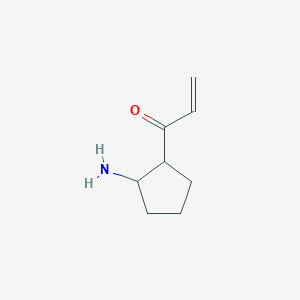
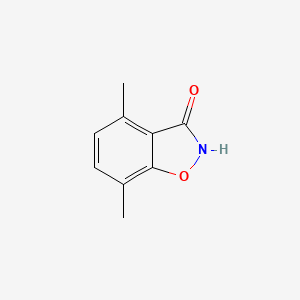
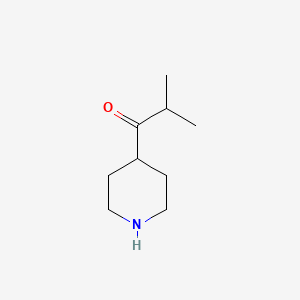
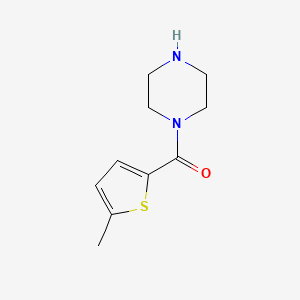
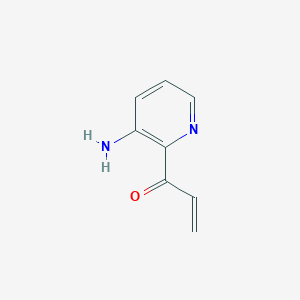
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
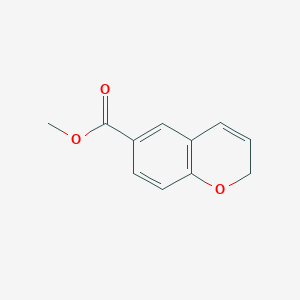
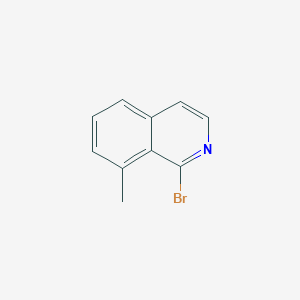
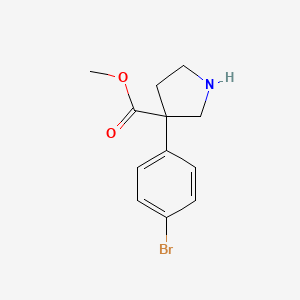
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
